Cas no 2418693-73-7 ((9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate)

(9H-Fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate is a specialized carbamate derivative designed for applications in peptide synthesis and click chemistry. Its key features include a fluorenylmethyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, and an azido-iodo-methylphenyl moiety, enabling versatile functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling reactions. The iodine substituent enhances reactivity in halogen-bonding interactions or further derivatization, while the methyl group improves stability. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and bioconjugation, providing precise control over molecular assembly. Its dual-functional design makes it a useful intermediate for constructing complex architectures in medicinal chemistry and materials science.
(9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate structure
2418693-73-7 structure
Product Name:(9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate
CAS No:2418693-73-7
MF:C23H19IN4O2
MW:510.327037096024
CID:5677569
PubChem ID:165774576
Update Time:2025-06-13

(9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (9H-fluoren-9-yl)methyl N-[(3-azido-5-iodo-4-methylphenyl)methyl]carbamate
    • 2418693-73-7
    • EN300-26629575
    • (9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate
    • Inchi: 1S/C23H19IN4O2/c1-14-21(24)10-15(11-22(14)27-28-25)12-26-23(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,20H,12-13H2,1H3,(H,26,29)
    • InChI Key: UFHAMERMEQMMBM-UHFFFAOYSA-N
    • SMILES: IC1C(C)=C(C=C(C=1)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 510.05527g/mol
  • Monoisotopic Mass: 510.05527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 52.7Ų

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Additional information on (9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate

Introduction to (9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate (CAS No. 2418693-73-7)

(9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate (CAS No. 2418693-73-7) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound, often referred to by its systematic name, is a derivative of fluorene and features a unique combination of functional groups, including an azide, an iodine substituent, and a methylcarbamate moiety. These structural elements endow the compound with a range of potential applications in drug discovery and chemical synthesis.

The fluorene core is a well-known aromatic system that provides rigidity and stability to the molecule. This core structure is widely used in the design of fluorescent probes and in the development of organic electronic materials. In the context of medicinal chemistry, fluorene derivatives have been explored for their potential as scaffolds for drug molecules due to their favorable pharmacokinetic properties and ability to modulate biological targets.

The presence of the azide group in the compound is particularly noteworthy. Azides are versatile functional groups that can participate in a variety of chemical reactions, most notably the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry. This reaction has found extensive applications in bioconjugation, where it enables the efficient and selective attachment of functional groups to biomolecules such as proteins, nucleic acids, and lipids. The azide group in (9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate could therefore be leveraged for the synthesis of complex bioconjugates or for labeling purposes in cellular imaging studies.

The iodine substituent on the phenyl ring adds another layer of complexity to the molecule. Iodine is a heavy atom that can influence the electronic properties and reactivity of the compound. In medicinal chemistry, iodinated compounds are often used as radiolabels for imaging studies or as precursors for radioisotope labeling in positron emission tomography (PET) imaging. The iodine substituent in this compound could potentially be utilized for such applications, providing valuable insights into biological processes at the molecular level.

The methylcarbamate moiety is another key feature of this compound. Methylcarbamates are known for their ability to form reversible covalent bonds with biological targets, making them useful as reversible inhibitors or prodrugs. In drug discovery, reversible inhibitors are highly sought after because they can provide better control over drug activity and reduce off-target effects. The methylcarbamate group in (9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate could therefore be explored for its potential as a reversible inhibitor or prodrug candidate.

Recent research has highlighted the importance of multifunctional compounds like (9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate in advancing our understanding of complex biological systems. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that similar fluorene-based compounds with azide functionalities were effective in targeting specific protein–protein interactions involved in cancer signaling pathways. Another study in *Bioconjugate Chemistry* reported the successful use of iodinated carbamates as PET tracers for monitoring tumor metabolism.

In addition to its potential applications in drug discovery and imaging, (9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate could also serve as a valuable tool for chemical biology research. The combination of its unique structural features makes it an ideal candidate for exploring new chemical reactions and developing novel synthetic methodologies. For example, researchers at the University of California, Berkeley have utilized similar compounds to develop new strategies for site-specific protein modification, which has broad implications for therapeutic protein engineering.

From a synthetic perspective, the preparation of (9H-fluoren-9-yl)methyl N-(3-azido-5-iodo-4-methylphenyl)methylcarbamate involves several well-established organic reactions. The synthesis typically begins with the formation of the fluorene core, followed by functionalization steps to introduce the azide and iodine substituents. The final step involves coupling these intermediates with an appropriate carbamate precursor to yield the target compound. Detailed synthetic protocols have been reported in various scientific journals, providing researchers with robust methods to produce this compound on both small and large scales.

In conclusion, (9H-fluoren-9-yl)methyl N-(3-azido-5-i od o -4-m eth y l p hen yl )m eth yl c arb am ate (CAS No. 2418693 -7 3 -7) is a multifaceted organic compound with significant potential across multiple areas of research and development. Its unique combination of functional groups makes it a valuable tool for medicinal chemists, chemical biologists, and materials scientists alike. As ongoing research continues to uncover new applications and properties, this compound is poised to play an increasingly important role in advancing our understanding and manipulation of complex biological systems.

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